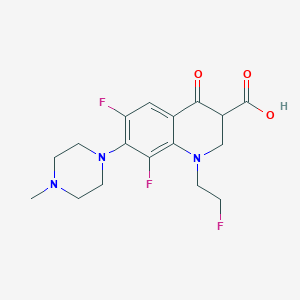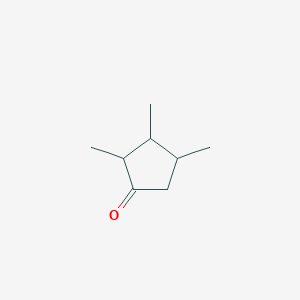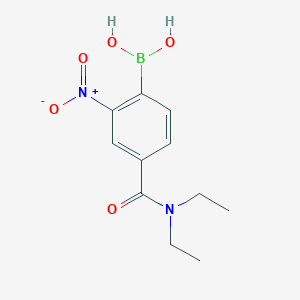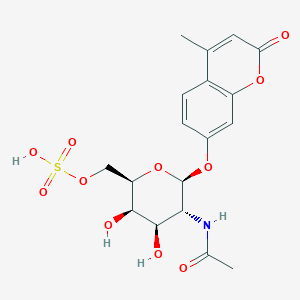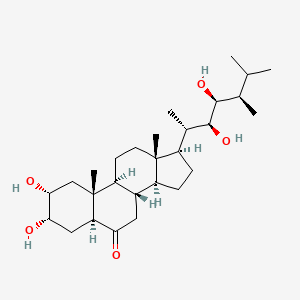
Epicastasterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, germination, photomorphogenesis, immunity, and reproductive organ development . Tris-epicastasterone, like other brassinosteroids, is found at low levels in practically all plant organs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris-epicastasterone involves several steps, including the use of specific reagents and conditions. The synthetic routes typically involve the hydroxylation of sterol precursors, followed by various functional group modifications to achieve the desired polyhydroxylated structure . Reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry and functional group orientation .
Industrial Production Methods: Industrial production of tris-epicastasterone may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and verify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions of tris-epicastasterone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products: The major products formed from the reactions of tris-epicastasterone depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Tris-epicastasterone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In plant biology, it is used to study the regulation of growth and development processes, as well as the plant’s response to various stresses . In medicine, brassinosteroids, including tris-epicastasterone, have shown potential in anticancer, antiangiogenic, antiviral, and antibacterial applications . They have been found to inhibit the replication of viruses and induce cytotoxic effects in various cancer cells without affecting normal cells .
Wirkmechanismus
The mechanism of action of tris-epicastasterone involves its interaction with specific molecular targets and pathways. In plants, brassinosteroids bind to receptor kinases such as brassinosteroid-insensitive 1 (BRI1), initiating a signaling cascade that regulates gene expression and physiological responses . This signaling pathway is crucial for the compound’s effects on cell elongation, division, and stress responses .
Vergleich Mit ähnlichen Verbindungen
Tris-epicastasterone is similar to other brassinosteroids such as epicastasterone, 24-epibrassinolide, and 6-deoxo-24-epicastasterone . These compounds share a common polyhydroxylated sterol structure but differ in the orientation and type of functional groups. The uniqueness of tris-epicastasterone lies in its specific hydroxylation pattern, which influences its biological activity and applications .
List of Similar Compounds:- This compound
- 24-Epibrassinolide
- 6-Deoxo-24-epicastasterone
Eigenschaften
Molekularformel |
C28H48O5 |
|---|---|
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
VYUIKSFYFRVQLF-RYTXDZBGSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
Kanonische SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


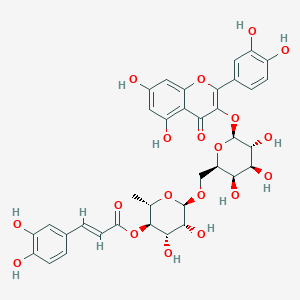
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
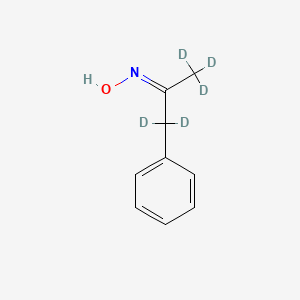
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
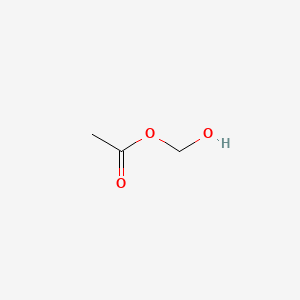
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
